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Compound of Interest

Compound Name:
(2-Methylmorpholin-2-

yl)methanamine

Cat. No.: B13497639 Get Quote

Executive Summary
The 2-methylmorpholine scaffold represents a "privileged structure" in modern medicinal

chemistry, offering a critical balance between lipophilicity, solubility, and metabolic stability.[1]

Unlike the achiral parent morpholine, the introduction of a methyl group at the C2 position

creates a stereocenter that significantly influences the ring's conformational landscape. This

guide provides a rigorous analysis of the 2-methylmorpholine scaffold, focusing on its energetic

preferences, spectroscopic identification, and impact on drug-like properties (pKa, LogP).[1] It

is designed for medicinal chemists and structural biologists requiring actionable insights for

lead optimization.

Structural Fundamentals & Nomenclature
To ensure precision, we adhere to standard IUPAC numbering where the oxygen atom is

position 1 and the nitrogen atom is position 4. The 2-methyl substituent is therefore adjacent to

the oxygen atom, distinguishing it from the 3-methyl isomer (adjacent to nitrogen), which

possesses distinct electronic and steric properties.[1]

The Chair Conformation
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize

torsional strain and angle strain. The introduction of a substituent at C2 creates two possible

chair conformers:
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Equatorial (Eq): The C2-methyl group extends radially outward, roughly in the plane of the

ring.

Axial (Ax): The C2-methyl group extends parallel to the ring's vertical axis.

Thermodynamic Preference
The equatorial conformer is thermodynamically preferred. In cyclohexane, a methyl group has

an A-value (preference for equatorial over axial) of approximately 1.74 kcal/mol [1].[2] In 2-

methylmorpholine, this preference is maintained but modulated by the presence of the

heteroatoms. The C-O bond (1.43 Å) is shorter than the C-C bond (1.54 Å), which can slightly

increase 1,3-diaxial interactions between an axial C2-methyl and the axial protons at C4 and

C6, potentially reinforcing the equatorial preference.

Conformational Analysis: Energetics & Dynamics[1]
The conformational landscape of 2-methylmorpholine is defined by the interplay between the

C2-methyl group and the substituent on the Nitrogen (N4).[3]

The Locking Effect
The 2-methyl group acts as a "conformational anchor."[3] Because the energy penalty for

placing the methyl group in the axial position is significant (~1.7 kcal/mol), the ring is effectively

locked into the chair conformation where the 2-methyl is equatorial. This reduces the entropy of

the system compared to unsubstituted morpholine, which undergoes rapid chair-chair

interconversion.

Nitrogen Inversion
While the C2-methyl is fixed equatorially, the nitrogen atom (N4) retains the ability to invert

(pyramidal inversion). The N-substituent (R) can adopt either an axial or equatorial orientation.

[2][4]

N-H / N-Alkyl Preference: In many N-substituted morpholines, the N-substituent prefers the

equatorial position to avoid 1,3-diaxial steric interactions.[1][3]

Solvent Effects: In protic solvents, the N-H bond may favor the axial position to facilitate

hydrogen bonding or due to subtle electronic effects (anomeric-like interactions), though this
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is less pronounced than in glycosides.

Visualizing the Equilibrium
The following diagram illustrates the dominant equilibrium, assuming the C2-methyl drives the

global minimum.

Major Conformer
(C2-Me Equatorial)

Minor Conformer
(C2-Me Axial)

ΔG° ≈ +1.7 kcal/mol

Twist-Boat
Transition State

  ΔG‡ ~10 kcal/mol     Ring Flip  

Click to download full resolution via product page

Figure 1: Conformational equilibrium of 2-methylmorpholine.[1] The equilibrium strongly favors

the C2-equatorial chair.[1][3]

Spectroscopic Identification (NMR Protocol)
Distinguishing the 2-methylmorpholine isomer and its conformation is best achieved using 1H

NMR spectroscopy, relying on vicinal coupling constants (

).

Coupling Constant Analysis
The Karplus equation relates the dihedral angle (

) between vicinal protons to the coupling constant (

).

Axial-Axial (

): Dihedral angle

.[1][3] Large

value (10–12 Hz).
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Axial-Equatorial (

): Dihedral angle

.[1][3] Small

value (2–5 Hz).

Equatorial-Equatorial (

): Dihedral angle

.[1][3] Small

value (2–5 Hz).

Assignment Logic
In a rigid chair with an equatorial 2-methyl group:

H2 (Axial): The proton at C2 is axial. It will show no large diaxial coupling because it has no

vicinal axial neighbors (the neighbor is the oxygen atom). Wait—C2 is bonded to C3.

Correction: C2 is bonded to O1 and C3.

H2 (Axial): Coupled to H3_ax and H3_eq.

Coupling to H3_ax:

Large

(~10-11 Hz).

Coupling to H3_eq:

Small

(2-4 Hz).

Signal: H2 appears as a doublet of doublets (dd) (or pseudo-triplet if

values are similar, but usually distinct).
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If the methyl were axial, H2 would be equatorial:

H2 (Equatorial): Coupled to H3_ax and H3_eq.

Coupling to H3_ax:

Small

.

Coupling to H3_eq:

Small

.

Signal: H2 appears as a narrow multiplet/triplet with small couplings only (< 5 Hz).

Decision Tree for Assignment

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13497639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze H2 Proton Signal
(Methine proton at C2)

Check 3J Coupling Constants
(Coupling to C3 protons)

Observe Large Coupling?
(J > 9 Hz)

YES: H2 is Axial
(Anti-periplanar to H3-ax)

  ~10-11 Hz  

NO: H2 is Equatorial
(Only gauche couplings)

  < 5 Hz  

Conclusion:
2-Methyl is EQUATORIAL
(Preferred Conformation)

Conclusion:
2-Methyl is AXIAL

(High Energy / Steric Clash)

Click to download full resolution via product page

Figure 2: NMR decision tree for assigning the stereochemistry of the C2-methyl substituent.

Physicochemical Impact in Drug Design
Integrating a 2-methylmorpholine scaffold alters the physicochemical profile of a drug candidate

compared to the unsubstituted morpholine.

Basicity (pKa)
Morpholine pKa: ~8.36 [2].
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N-Methylmorpholine pKa: ~7.38 [2] (Basicity decreases due to steric hindrance to solvation

of the cation).

2-Methylmorpholine pKa:~8.5 – 9.0 (Predicted).[3][5]

Mechanism:[1][3][6][7] The C2-methyl group is beta to the nitrogen.[3] It exerts a weak

electron-donating inductive effect (+I), which can slightly stabilize the conjugate acid

(ammonium cation). Unlike N-methylation, C2-methylation does not sterically crowd the

nitrogen lone pair directly, maintaining or slightly enhancing basicity.[1][3]

Lipophilicity (LogP)
Morpholine LogP: -0.86.[1][3]

2-Methylmorpholine LogP: ~ -0.3 to -0.4.[1][3]

Adding a methyl group typically adds ~0.5 log units to lipophilicity. This modulation is

useful for fine-tuning blood-brain barrier (BBB) permeability or adjusting solubility without

drastically changing the pharmacophore.[1][3]

Summary Table
Property Morpholine

N-
Methylmorpholine

(R)-2-
Methylmorpholine

Structure Unsubstituted N-Substituted C-Substituted

pKa (Conj.[1][3] Acid) 8.36 7.38 ~8.5 - 9.0 (Est.)[1]

LogP -0.86 -0.32 ~ -0.4

Conformation Fluxional Chair Fluxional Chair Locked Chair (Eq)

Solubility High High High

Case Study: GSK3186899 (Visceral Leishmaniasis)
[8][9][10]
The development of GSK3186899 (DDD853651) highlights the strategic use of morpholine

scaffolds [3].
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Challenge: Early hits (pyrazolopyrimidines) suffered from poor solubility and metabolic

instability.

Optimization: Researchers explored various saturated heterocycles at the C6 position.

Role of Morpholine: Introduction of a morpholine ring improved solubility and metabolic

stability compared to phenyl analogs.[8]

Methyl Scanning: While the final candidate utilizes a morpholine, the study involved rigorous

scanning of methyl-substituted morpholines (2-Me vs 3-Me) to optimize the fit within the

target kinase (CRK12) and improve physicochemical properties.[3] The 2-methyl analog (and

related derivatives) was investigated to restrict conformational flexibility, potentially reducing

the entropic penalty of binding [3][4].

Experimental Protocol: Determination of
Conformation
Objective: Assign the axial/equatorial orientation of the 2-methyl group in a synthesized

derivative.

Reagents:

Deuterated Solvent:

(for standard analysis) or

(if H-bonding is critical).[1][3]

Sample: ~5-10 mg of 2-methylmorpholine derivative.[1][3]

Procedure:

Acquire 1H NMR: Run a standard 1H NMR experiment (min 400 MHz, preferably 600 MHz

for resolution).

Identify H2 Signal: Locate the methine proton at C2. It is typically deshielded (3.5 - 4.0 ppm)

due to the adjacent oxygen.[3]
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Decoupling (Optional): If the methyl doublet overlaps, perform a homonuclear decoupling

experiment irradiating the methyl signal to simplify the H2 multiplet.

Measure Coupling Constants (

):

Expand the H2 multiplet.

Look for the splitting pattern.

Target: Identify the coupling to the axial proton at C3 (

).

Interpretation:

If

: H2 is Axial.[1][3] Therefore, the C2-Methyl is Equatorial.[1]

If

: H2 is Equatorial. Therefore, the C2-Methyl is Axial.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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